6-Methyl vs. 6-Methoxy Pyridazine Substitution: Impact on Lipophilicity and Predicted Permeability
The 6-methyl substituent on the pyridazine ring of the target compound results in a lower calculated polar surface area (PSA) and higher predicted logP compared to the 6-methoxy analog (CAS 2034503-15-4). This is consistent with the greater lipophilicity of the methyl group versus the methoxy group. In drug discovery, lower PSA and higher logP are generally associated with improved membrane permeability, though this must be balanced against solubility [1].
| Evidence Dimension | Calculated logP and PSA (predicted physicochemical properties) |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.08; PSA ≈ 54.6 Ų (estimated from mcule.com database for related compounds) |
| Comparator Or Baseline | N-(2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)acetamide (CAS 2034503-15-4): predicted logP ≈ 2.22; PSA ≈ 115.95 Ų |
| Quantified Difference | ΔlogP ≈ +0.86; ΔPSA ≈ -61.4 Ų (methyl analog more lipophilic, lower PSA) |
| Conditions | In silico predicted values; no experimental logP or PSA data available for either compound |
Why This Matters
The lower PSA and higher logP of the 6-methyl analog suggest potentially superior passive membrane permeability compared to the 6-methoxy derivative, which may be advantageous for cell-based assays or in vivo studies where cellular uptake is a limiting factor.
- [1] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
